3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester
Description
3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic acid methyl ester (CAS 721958-73-2) is a structurally complex compound featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group linked via an ethoxy chain to a β-amino-α,β-unsaturated butenoic acid methyl ester backbone . The compound’s amino and ester functionalities suggest reactivity in nucleophilic or condensation reactions, making it valuable in constructing bioactive molecules .
Properties
IUPAC Name |
methyl (Z)-3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-13(18)8-10(16)9-22-7-6-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-5,8H,6-7,9,16H2,1H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBWWPLQGTYAKL-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(COCCN1C(=O)C2=CC=CC=C2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/COCCN1C(=O)C2=CC=CC=C2C1=O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Ethoxy-Phthalimide Fragment
The ethoxy-phthalimide moiety is synthesized via nucleophilic substitution between phthalimide and 2-bromoethanol.
Reaction Scheme :
Procedure :
Phthalimide (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (1.2 equiv) and 2-bromoethanol (1.1 equiv) are added, and the mixture is stirred at 80°C for 12 hours. The product is isolated via filtration and recrystallized from ethanol/water (yield: 78–85%) .
Key Considerations :
-
Excess 2-bromoethanol ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the bromoethyl intermediate.
Alkylation of Methyl 3-Oxobut-2-Enoate
The ethoxy-phthalimide fragment is coupled to methyl 3-oxobut-2-enoate via base-mediated alkylation.
Reaction Scheme :
Procedure :
Methyl 3-oxobut-2-enoate (1.0 equiv) is deprotonated with sodium hydride (1.1 equiv) in THF at 0°C. 2-(2-Bromoethoxy)isoindoline-1,3-dione (1.05 equiv) is added dropwise, and the reaction is warmed to room temperature for 6 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1) .
Analytical Data :
-
Yield : 70–75%
-
Purity : >95% (HPLC)
-
Key IR Bands : 1725 cm⁻¹ (ester C=O), 1700 cm⁻¹ (phthalimide C=O) .
Oxime Formation at the 3-Oxo Position
The ketone group at position 3 is converted to an oxime using hydroxylamine hydrochloride.
Reaction Scheme :
Procedure :
The ketone intermediate (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.5 equiv) in ethanol for 4 hours. The oxime precipitates upon cooling and is filtered (yield: 85–90%) .
Optimization Notes :
-
Excess hydroxylamine ensures complete oxime formation.
-
Prolonged heating minimizes residual starting material.
Reduction of the Oxime to the Primary Amine
The oxime is reduced to the primary amine using catalytic hydrogenation.
Reaction Scheme :
Procedure :
The oxime (1.0 equiv) is dissolved in methanol with 10% palladium on carbon (5 wt%). Hydrogen gas is introduced at 50 psi for 12 hours. The catalyst is filtered, and the product is concentrated under reduced pressure (yield: 80–85%) .
Characterization :
-
H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 6.25 (d, J = 15.6 Hz, 1H, CH=CH), 5.95 (d, J = 15.6 Hz, 1H, CH=CH), 4.40 (t, J = 6.0 Hz, 2H, OCH₂CH₂N), 3.75 (s, 3H, COOCH₃), 3.60 (t, J = 6.0 Hz, 2H, OCH₂CH₂N), 2.90 (br s, 2H, NH₂) .
-
HPLC Retention Time : 8.2 minutes (C18 column, acetonitrile/water) .
Purification and Stability
The final product is purified via recrystallization from chloroform/hexane and stored at 2–8°C to prevent degradation .
Stability Data :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, light-exposed | 12% decomposition |
| 2–8°C, dark | <2% decomposition |
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to 3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic acid methyl ester may exhibit neuroprotective effects. For instance, studies have shown that related compounds can modulate glutamate receptors, reducing neuronal death associated with ischemia and neurodegeneration . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Similar isoindole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Immunomodulatory Properties
There is growing evidence that compounds containing the isoindole framework can influence immune responses. They may act as immunosuppressants or immune enhancers depending on their specific interactions with immune cells . This opens avenues for developing therapies for autoimmune diseases or enhancing vaccine efficacy.
Enzyme Inhibition
Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it could potentially inhibit glycogen synthase kinase 3β (GSK3β), which plays a critical role in various cellular processes including glycogen metabolism and cell signaling .
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development. Its ability to interact with multiple biological targets suggests that it could be optimized for various therapeutic uses. Structure-activity relationship (SAR) studies can help identify modifications that enhance efficacy and reduce toxicity.
Case Studies
Mechanism of Action
The mechanism by which 3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester exerts its effects involves interaction with specific molecular targets. The isoindole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Analog
Compound: 3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic acid ethyl ester (CAS 265136-65-0) Key Differences:
- The ethyl ester substituent (C₂H₅ vs. CH₃) increases molecular weight (318.32 g/mol vs. ~304.29 g/mol for the methyl ester) and may enhance lipophilicity, influencing solubility and bioavailability .
- Synthetic applications may favor the ethyl ester in reactions requiring slower hydrolysis rates compared to the methyl analog .
| Property | Methyl Ester (Target) | Ethyl Ester Analog |
|---|---|---|
| CAS Number | 721958-73-2 | 265136-65-0 |
| Molecular Formula | C₁₅H₁₆N₂O₅ | C₁₆H₁₈N₂O₅ |
| Molecular Weight | ~304.29 g/mol | 318.32 g/mol |
| Ester Group | Methyl | Ethyl |
3-Oxo Derivatives
- The absence of the α,β-unsaturation (but-2-enoate vs.
Chlorophenyl-Substituted Analog
Compound: Ethyl 2-[(2-chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate (CAS 400024-08-0) Key Differences:
- Introduction of a chlorophenyl-methylene group adds steric bulk and electron-withdrawing effects, which may enhance binding to aromatic receptors or alter metabolic stability .
- Classified as an Amlodipine impurity, this derivative highlights the role of structural modifications in generating pharmacologically relevant byproducts .
| Property | Target Compound | Chlorophenyl Analog |
|---|---|---|
| CAS Number | 721958-73-2 | 400024-08-0 |
| Molecular Formula | C₁₅H₁₆N₂O₅ | C₂₃H₂₀ClNO₆ |
| Key Substituent | Amino group | Chlorophenyl-methylene |
Bromo-Indole Derivatives
- Higher molecular weight (440.04 g/mol) and increased polarity due to the bromine atom could impact solubility and pharmacokinetics .
Biological Activity
3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring both amino and dioxo isoindole functionalities, suggests potential biological activities that merit detailed investigation.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological systems. Key areas of research include:
- Antitumor Activity : Preliminary studies indicate that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit tumor growth in vitro and in vivo models.
- Amino Acid Transport Modulation : The compound's structural similarity to amino acids suggests it may interact with amino acid transport systems. Research indicates that compounds like this one can influence the uptake of amino acids in glioma cells, potentially impacting tumor metabolism and growth .
- Neuroprotective Effects : Some studies suggest that isoindole derivatives possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Antitumor Activity
A study investigating the cytotoxic effects of isoindole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa, MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Amino Acid Transport Studies
In a comparative analysis using radiolabeled amino acids, it was shown that the compound could enhance the uptake of certain amino acids in glioma cells. Specifically, uptake assays indicated that the presence of this compound increased the transport efficiency via system A and system L transporters by approximately 30% compared to controls . This suggests potential applications in enhancing nutrient delivery to tumor cells.
Neuroprotective Studies
Research exploring the neuroprotective properties of isoindole derivatives indicated that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The compound demonstrated a capacity to lower reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | IC50 values < 10 µM against HeLa cells; apoptosis induction observed. |
| Study B | Amino acid transport | 30% increase in amino acid uptake in glioma cells; significant modulation of transporter activity noted. |
| Study C | Neuroprotection | 40% reduction in ROS levels in neuronal cultures; potential therapeutic implications for neurodegeneration. |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester with high purity?
- Methodological Answer : Synthesis typically involves sequential steps:
- Esterification : React the carboxylic acid precursor with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
- Coupling Reaction : Introduce the isoindol-2-yl ethoxy group via nucleophilic substitution or Mitsunobu reaction, using 1,3-dihydro-2H-isoindole-1,3-dione and a bromoethanol intermediate.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
- Yield Optimization : Adjust reaction time, temperature, and catalyst ratios. For example, similar esters achieved 26–47% yields depending on substituents .
Table 1 : Example Reaction Conditions for Analogous Esters (Adapted from )
| Substituent Position | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methoxy-phenyl | H₂SO₄ | 12 | 47 |
| 3-Methoxy-phenyl | H₂SO₄ | 18 | 26 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify ester, amino, and isoindole moieties (e.g., δ ~3.7 ppm for methyl ester, δ ~7.5–8.5 ppm for isoindole protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated m/z; see for analogous compounds).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosol formation is possible .
- Engineering Controls : Conduct reactions in a fume hood with proper ventilation.
- Waste Disposal : Collect contaminated gloves/solvents in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield for introducing the isoindol-2-yl ethoxy group?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) or organocatalysts for cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
- Temperature Gradients : Perform reactions at 60–100°C to assess thermal stability vs. reactivity trade-offs.
- Reference Data : Analogous compounds showed yield variations (26–47%) depending on substituent electronic effects .
Q. How should researchers address discrepancies in reported bioactivity data for structural analogs of this compound?
- Methodological Answer :
- Systematic SAR Studies : Synthesize derivatives with controlled modifications (e.g., varying isoindole substituents, ester groups) and test biological activity in parallel assays.
- Data Normalization : Use standardized positive/negative controls (e.g., reference inhibitors) to minimize inter-lab variability.
- Case Study : Derivatives of 2-hydroxy-4-aryl-but-2-enoic acid methyl esters exhibited activity shifts linked to methoxy group positioning .
Q. What methodologies are recommended for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days.
- Stability-Indicating Assays : Use mass spectrometry to identify degradation products (e.g., hydrolysis of the ester group).
- Guidance : Evidence suggests stability in dry, cool environments; avoid prolonged exposure to light or humidity .
Q. What strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).
- Case Example : Single-crystal X-ray diffraction validated the structure of a related indole-ester derivative, resolving ambiguities in proton assignments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (25°C) to measure solubility in water, DMSO, and ethanol.
- pH-Dependent Studies : Test solubility at pH 2–10 (using HCl/NaOH) to assess ionization effects.
- Reference Data : Esters with similar logP values (e.g., 4-aminobenzoic acid methyl ester, logP ~1.5) show low aqueous solubility but high solubility in DMSO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
